3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid
Description
Properties
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOMQZABRDQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of both the chlorine and trifluoromethyl groups in a single step.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid may involve large-scale vapor-phase reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic Acid
The synthesis of this compound typically involves the introduction of trifluoromethyl groups into isonicotinic acid derivatives. The trifluoromethyl group enhances the biological activity of the compound, making it a desirable candidate in agricultural and medicinal chemistry. Various synthetic pathways have been reported, often utilizing chlorination and fluorination techniques to achieve the desired molecular structure .
Agrochemical Applications
This compound and its derivatives have shown significant promise in the agrochemical sector. The trifluoromethyl group contributes to improved herbicidal and insecticidal properties. For instance:
- Herbicides : Compounds derived from this structure have been developed as selective herbicides effective against a range of weeds while minimizing harm to crops. The unique electronegativity of the trifluoromethyl moiety allows for enhanced herbicidal activity .
- Insecticides : Some derivatives have been utilized in the formulation of insect growth regulators (IGRs), which are designed to disrupt the life cycle of pests, thereby controlling their populations effectively .
Pharmaceutical Applications
In pharmaceuticals, this compound has been explored for its potential therapeutic applications:
- Antimicrobial Agents : Research indicates that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-cancer Properties : Some studies have suggested that compounds with similar structures may possess anti-cancer activities, although further clinical trials are necessary to confirm these effects .
Case Study 1: Herbicide Development
A study demonstrated the efficacy of a derivative of this compound as a herbicide. Field trials indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as an effective crop protection agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized derivatives. In vitro tests revealed that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting their potential use in developing new antimicrobial therapies .
Data Tables
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is largely influenced by the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group at position 5 in the target compound enhances acidity and stabilizes negative charges, similar to PyCA-3F’s role in improving charge transport in solar cells .
- Steric Hindrance: The methyl group at position 2 may reduce reactivity compared to non-methylated analogs like 3-fluoro-2-(trifluoromethyl)isonicotinic acid, which is more reactive toward acyl chloride formation .
Metabolic Pathways (Inferred from Isonicotinic Acid Derivatives)
Isonicotinic acid derivatives undergo hydroxylation and ring cleavage during microbial degradation. For example:
- 4-Carboxypyridine : Metabolized via hydroxylation at position 2 to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), followed by ring opening to succinic acid semialdehyde .
- Target Compound: The chloro and trifluoromethyl groups may impede microbial degradation, increasing environmental persistence compared to non-halogenated analogs.
Biological Activity
3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6ClF3N2O2
- Molecular Weight : 236.59 g/mol
This compound features a pyridine ring with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including resistant strains, showing promising results.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
The compound's effectiveness against Mycobacterium tuberculosis positions it as a potential candidate for further development in tuberculosis treatment protocols .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study: Inhibition of Inflammatory Cytokines
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 when treated with the compound at concentrations ranging from 10 to 50 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may modulate receptors associated with inflammatory pathways, thereby reducing cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the isonicotinic acid scaffold can significantly influence its potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Impact on Activity |
|---|---|
| Trifluoromethyl | Increased lipophilicity and potency |
| Chlorine at Position 3 | Enhanced antimicrobial activity |
| Methyl at Position 2 | Improved anti-inflammatory properties |
Q & A
Q. What are the recommended synthetic routes for 3-chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves halogenation and trifluoromethylation steps on an isonicotinic acid scaffold. A plausible route includes:
Chlorination : Introduce the chloro substituent using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) in a polar aprotic solvent (e.g., DMF) .
Trifluoromethylation : Use copper-mediated cross-coupling or radical trifluoromethylation agents (e.g., Togni’s reagent) to install the CF₃ group .
Methylation : Methylation at the 2-position may require selective protection/deprotection strategies to avoid side reactions.
Optimization : Monitor reaction progress via HPLC or LC-MS . Adjust stoichiometry, solvent polarity, and temperature to improve yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloro and CF₃ groups induce distinct deshielding in aromatic regions).
- HRMS : Verify molecular ion peaks and isotopic patterns for Cl and F .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What stability studies are critical for handling this compound under laboratory conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. The trifluoromethyl group may confer resistance to hydrolysis .
- Light Sensitivity : Conduct accelerated photostability tests (e.g., ICH Q1B guidelines) using UV-Vis exposure.
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the trifluoromethyl group on the compound’s reactivity?
Methodological Answer:
- Computational Studies : Use density functional theory (DFT) to calculate electrostatic potential maps and Fukui indices, identifying electron-deficient regions due to the CF₃ group’s -I effect .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of CF₃ vs. CH₃ analogs in substitution reactions to quantify electronic contributions .
- Spectroscopic Probes : Employ ¹⁹F NMR to track changes in chemical environment during reactions .
Q. What experimental designs are suitable for resolving contradictory data in catalytic applications of this compound?
Methodological Answer:
- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., catalyst loading, temperature, solvent) and identify interactions causing discrepancies .
- Control Experiments : Replicate studies under inert atmospheres to rule out oxygen/moisture interference.
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace reaction pathways and validate intermediates .
Q. How can mechanistic studies differentiate between radical and ionic pathways in reactions involving this compound?
Methodological Answer:
- Radical Traps : Add TEMPO or BHT to quench radical intermediates; monitor suppression of product formation via GC-MS .
- Electrochemical Analysis : Use cyclic voltammetry to detect redox-active intermediates.
- Solvent Effects : Compare reaction rates in polar protic vs. aprotic solvents; ionic mechanisms often favor polar media .
Q. What strategies are effective for synthesizing and testing analogs with modified substituents (e.g., replacing Cl with Br or CF₃ with OCF₃)?
Methodological Answer:
Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?
Methodological Answer:
- Force Field Refinement : Adjust COSMO-RS parameters to account for fluorine’s solvophobic effects .
- Experimental Validation : Measure solubility in binary solvent systems (e.g., DMSO/water) using nephelometry or UV-Vis spectroscopy .
Data Analysis and Replication
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?
Methodological Answer:
Q. How can researchers ensure reproducibility in studies involving this compound’s supramolecular interactions?
Methodological Answer:
- Crystallization Standardization : Control nucleation via seed crystals or gradient cooling.
- Dynamic Light Scattering (DLS) : Monitor aggregation states in solution prior to analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
